3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide is a compound characterized by the presence of a pyridinyloxy group, a trifluoromethyl group, and a pyridinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. For example, the trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide has several scientific research applications, including:
Biology: It may be used in biological research to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group plays a crucial role in its reactivity and interaction with other molecules. The specific pathways and targets can vary depending on the application and the system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridine derivatives, such as:
- 3-(Trifluoromethyl)-2-pyridinecarboxamide
- 5-(Trifluoromethyl)-2-pyridinecarboxamide
Uniqueness
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide is unique due to the presence of both the pyridinyloxy and trifluoromethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-4-9(10(11(16)19)18-5-7)20-8-2-1-3-17-6-8/h1-6H,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANRNMZWOEHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.